N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2S2 and its molecular weight is 431.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Derivatives
Similar compounds have been synthesized, targeting various biological activities. For example, novel thiazolidinone and acetidinone derivatives were synthesized for antimicrobial activity screening, highlighting the versatility of these compound frameworks in drug design (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009).
Crystallographic Studies
Structural elucidation through crystallographic studies provides insights into the molecular configuration and potential interaction sites of these compounds, aiding in the understanding of their mechanism of action. For example, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, offering a foundation for further modification and optimization (N. Boechat et al., 2011).
Biological Activities and Applications
Antimicrobial Activity
Similar compounds exhibit promising antimicrobial properties against various pathogens, suggesting potential applications in developing new antibacterial and antifungal agents. For instance, some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides showed significant antimicrobial activities, indicating their potential as therapeutic agents (B. Debnath, S. Ganguly, 2015).
Antitumor Activity
The exploration of similar compounds for antitumor activity unveils potential applications in cancer therapy. For example, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity, showcasing the potential of these compounds in cancer treatment strategies (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Ligand-Protein Interactions
Understanding the interaction between these compounds and biological targets is crucial for drug development. Spectroscopic and quantum mechanical studies, along with ligand-protein interaction analyses, have been conducted to elucidate these interactions, paving the way for the development of bioactive compounds with high specificity and efficacy (Y. Mary et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2/c21-13-4-1-5-14(10-13)22-18(25)12-28-19-16-7-2-8-17(16)24(20(26)23-19)11-15-6-3-9-27-15/h1,3-6,9-10H,2,7-8,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUHPEQFNAWBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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